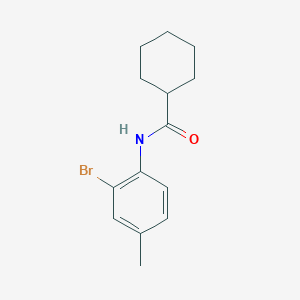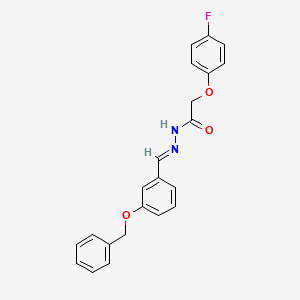
N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is a complex organic compound with the molecular formula C19H25N3S. This compound is known for its unique structure, which includes a quinoline ring fused with a thienyl group and an ethanediamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-thienyl)-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Employed in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The quinoline ring is known to interact with nucleic acids, potentially affecting gene expression and protein synthesis. The thienyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-diethyl-N~2~-[2-(4-ethylphenyl)-4-quinolinyl]-1,2-ethanediamine
- N~1~,N~1~-diethyl-N~2~-[2-(4-methyl-1,3-thiazol-2-yl)-4-quinolinyl]-1,2-ethanediamine
- N~1~,N~1~-diethyl-N~2~-[2-(4-methoxyphenyl)-4-quinolinyl]-1,2-ethanediamine
Uniqueness
N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C19H23N3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
OTMRNEAGIPQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)




![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
